molecular formula C8H4BrLiN2O2 B2894855 Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 2490375-72-7

Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B2894855
CAS RN: 2490375-72-7
M. Wt: 246.98
InChI Key: VOSGACAJUFYJML-UHFFFAOYSA-M
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Description

“Lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 2193059-40-2 . It has a molecular weight of 246.98 . It is a solid substance .


Synthesis Analysis

The synthesis of related compounds such as 6-bromoimidazo[1,2-a]pyridine involves several steps . For instance, 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H5BrN2O2.Li/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7;/h1-4H, (H,12,13);/q;+1/p-1 . The SMILES representation is BrC1=CN2C=CN=C2C=C1 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this scaffold is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is slightly soluble in water . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Dehydrogenation and Aromatization

Research by Lomov et al. (2014) reveals a novel approach to aromatize 4-aryl(hetaryl)tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acids and their lithium salts through dehydrogenation and decarboxylation using dimethyl sulfoxide. This process facilitates the formation of difficultly accessible imidazo[4,5-c]pyridine derivatives, which could be of significant interest for the synthesis of complex heterocyclic compounds (Lomov et al., 2014).

Ionic Liquid Promoted Synthesis

Shaabani et al. (2006) demonstrated the synthesis of 3-aminoimidazo[1,2-a]pyridines using ionic liquid 1-butyl-3-methylimidazolium bromide, which simplifies the reaction workup and allows for the easy separation and reuse of the ionic liquid. This methodology highlights the green chemistry aspect of synthesizing imidazo[1,2-a]pyridine derivatives, which could be beneficial in developing environmentally friendly synthetic routes (Shaabani et al., 2006).

Electrophilic Substitution Reactions

A study by Pugh et al. (2006) on 'pincer' dicarbene complexes of transition metals and uranium using 2,6-bis(imidazolylidene)pyridine demonstrates the utility of electrophilic substitution reactions in creating complexes with potential applications in catalysis and material science. These complexes were synthesized through substitution and reaction processes, offering insights into the versatile chemistry of imidazo[1,2-a]pyridine derivatives (Pugh et al., 2006).

Synthesis of Polyfunctionalized Heterocycles

Teulade et al. (2002) achieved the synthesis of new heterocycles containing sulfur and nitrogen with an azaindolizine moiety from imidazo[1,2-a]pyridine derivatives. This work represents an advancement in the synthesis of polyfunctionalized heterocycles, which could find applications in pharmaceuticals and materials science (Teulade et al., 2002).

Palladium-Catalyzed Alkenylation

Koubachi et al. (2008) reported on the direct palladium-catalyzed C-H alkenylation of imidazo[1,2-a]pyridines with bromoalkenes, leading to the synthesis of 3-alkenylimidazo[1,2-a]pyridines. This method expands the toolkit for functionalizing imidazo[1,2-a]pyridine derivatives, potentially useful in the development of new organic electronic materials and pharmaceuticals (Koubachi et al., 2008).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is incompatible with strong oxidizing agents .

properties

IUPAC Name

lithium;6-bromoimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5;/h1-4H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSGACAJUFYJML-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC2=NC(=CN2C=C1Br)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrLiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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